molecular formula C10H15N3O3S2 B6538363 1-methanesulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 1021265-84-8

1-methanesulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B6538363
CAS No.: 1021265-84-8
M. Wt: 289.4 g/mol
InChI Key: LSUBPKWYZIZDIE-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine ring substituted with a methanesulfonyl group at position 1 and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 1,3-thiazol-2-yl heterocycle, a structural feature associated with diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

1-methylsulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S2/c1-18(15,16)13-5-2-8(3-6-13)9(14)12-10-11-4-7-17-10/h4,7-8H,2-3,5-6H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUBPKWYZIZDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with thiazole compounds. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Coupling with Piperidine: The thiazole derivative is then coupled with a piperidine-4-carboxamide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

Scientific Research Applications

1-methanesulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine-4-Carboxamide Derivatives

Compound Name Sulfonyl Group Amide Substituent Biological Activity/Application Reference
This compound Methanesulfonyl (CH₃SO₂) 1,3-Thiazol-2-yl Potential kinase/viral inhibition*
1-(4-Methoxy-3-methylphenyl)sulfonyl-N-(1-methoxy-2-propanyl)piperidine-4-carboxamide 4-Methoxy-3-methylphenylsulfonyl 1-Methoxy-2-propanyl Not explicitly reported; likely sEH/PPAR modulation
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide None (piperidine substituted with naphthyl group) 4-Fluorobenzyl SARS-CoV-2 inhibition (IC₅₀ ~5 µM)
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(2-thienylmethyl)piperidine-4-carboxamide 1,5-Dimethylpyrazole-sulfonyl 2-Thienylmethyl Anticancer/antimicrobial screening*

Key Observations :

  • Sulfonyl Group Impact : The methanesulfonyl group in the target compound is less sterically hindered compared to aromatic sulfonyl groups (e.g., 4-methoxy-3-methylphenylsulfonyl in ). This may enhance metabolic stability but reduce target specificity compared to bulkier analogs .
  • Amide Substituent: The 1,3-thiazol-2-yl moiety distinguishes the target compound from others with alkyl or aryl substituents (e.g., 4-fluorobenzyl in ). Thiazole rings are known to improve solubility and participate in hydrogen bonding with biological targets.
  • Biological Activity : Piperidine-4-carboxamides with aromatic sulfonyl groups (e.g., ) are often designed for dual sEH/PPAR modulation, while those with hydrophobic substituents (e.g., naphthyl in ) show stronger antiviral activity.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties of Selected Compounds

Property Target Compound 1-(4-Methoxy-3-methylphenyl)sulfonyl Analog (R)-N-(4-Fluorobenzyl) Analog
Molecular Weight ~315.4 g/mol ~435.5 g/mol ~407.5 g/mol
logP (Lipophilicity) ~1.2 (moderate) ~2.8 (high) ~3.5 (high)
Hydrogen Bond Donors 2 (amide NH, thiazole NH*) 2 1
Solubility Moderate (thiazole enhances aqueous solubility) Low (bulky aromatic sulfonyl) Very low (hydrophobic naphthyl)

Notes:

  • The 1,3-thiazol-2-yl group may confer stronger hydrogen-bonding capacity compared to alkylamide substituents, enhancing target binding .

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